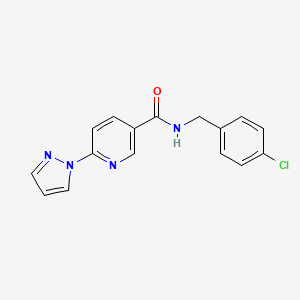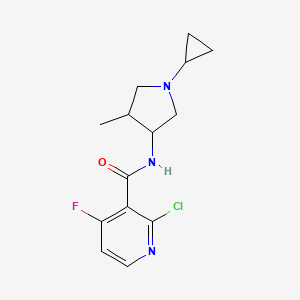![molecular formula C15H18N4O B2363160 8-Cyclopropyl-4-(Piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-on CAS No. 2034375-75-0](/img/structure/B2363160.png)
8-Cyclopropyl-4-(Piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These compounds are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body .
Synthesis Analysis
The synthesis of these compounds involves the design and selection of a combinatorial library of pyrido[2,3-d]pyrimidin-7(8H)-ones . This process has allowed the synthesis of 121 compounds, using known and new synthetic methodologies .Molecular Structure Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones are similar to nitrogen bases present in DNA and RNA . This similarity has led to interest in these structures from various research groups .Chemical Reactions Analysis
These compounds have been evaluated for their inhibitory activity against the hepatitis C virus (HCV) genotype 1b replicon .Wissenschaftliche Forschungsanwendungen
Autokatalytische photoinduzierte oxidative Dehydrierung
Diese Verbindung dient als Gerüst für die Entwicklung biologisch aktiver Verbindungen. Eine bemerkenswerte Anwendung liegt im autokatalytischen photoinduzierten oxidativen Dehydrierungsprozess. Dieser Prozess beinhaltet die Bestrahlung der 5,6-Dihydropyrido[2,3-d]pyrimidin-7(8H)-one zur Synthese von C5–C6-ungesättigten Systemen mit der Bildung eines langlebigen Radikals. Diese Reaktion erfolgt unter Lichteinstrahlung in DMSO, in Gegenwart von Luft und bei Raumtemperatur, ohne einen externen Photosensibilisator .
Synthese biologisch aktiver Verbindungen
Die Pyrido[2,3-d]pyrimidin-7-one, einschließlich der hier behandelten Verbindung, sind dafür bekannt, die Aktivität verschiedener Tyrosinkinasen selektiv zu hemmen. Diese Enzyme sind entscheidend an der Phosphorylierung von Proteinen beteiligt und wichtige Ziele für Antitumormedikamente. Die Verbindung hat Potenzial als Zwischenprodukt bei der Synthese von Medikamenten zur Behandlung von Erkrankungen wie Arthritis, Hepatitis C, Typ-II-Diabetes und zeigt Antitumor- und Antiproliferationsaktivität .
Entwicklung von Antitumormedikamenten
Es wurde festgestellt, dass Derivate der Verbindung starke selektive Inhibitoren der FGFR-Tyrosinkinase sind, die vielversprechende Kandidaten für neue Antitumormedikamente darstellen. Die Einführung einer Acylaminogruppe an Position 7 des Pyridopyrimidinsystems hat zur Entdeckung dieser Inhibitoren geführt .
Hemmung von Kinasen
Derivate dieser Verbindung wirken als Inhibitoren verschiedener Kinasen wie Src-Tyrosinkinase, EGFR-Kinase, Wee1-Kinase, cyclinabhängige Kinase (CDK4), DYRK1B, DYRK1A, Abl-Kinase und PLK2-Kinase. Diese Eigenschaften machen sie wertvoll bei der Entwicklung von Behandlungen für Krebs und andere Krankheiten, bei denen die Kinaseaktivität eine Rolle spielt .
Phosphodiesterase Typ 5 (PDE5)-Hemmung
Einige Derivate der Verbindung sind selektive Inhibitoren der Phosphodiesterase Typ 5 (PDE5), einem Enzymmal, das zur Behandlung von erektiler Dysfunktion und pulmonaler Hypertonie eingesetzt wird .
Antibakterielle und antifungale Aktivität
Ein Screening einer kleinen Bibliothek identifizierte ein Derivat der Verbindung, 2-Thioxodihydropyrido[2,3-d]pyrimidin, als breitbandantibakteriell wirksam und mit einer angemessenen antifungalen Aktivität. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer Antibiotika und Antimykotika hin .
Wirkmechanismus
Target of Action
The primary targets of this compound are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound acts as an inhibitor of these tyrosine kinases . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibition disrupts the signal transduction pathway, leading to changes in cellular function .
Biochemical Pathways
The compound affects several biochemical pathways, including those involving ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The disruption of these pathways can lead to a variety of downstream effects, including changes in cell growth, differentiation, and survival .
Result of Action
The inhibition of tyrosine kinases by this compound can lead to a variety of cellular effects. For example, it can disrupt cell growth and differentiation, potentially leading to cell death . This makes the compound a potential candidate for the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its bioavailability and efficacy . Additionally, factors such as pH and temperature can impact its stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with key enzymes and proteins. It is known to inhibit ERK5, a key integrator of cellular signal transduction . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one on cells are significant. It influences cell function by inhibiting ERK5 kinase and transcriptional activity .
Molecular Mechanism
At the molecular level, 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one exerts its effects by binding to the active site of ERK5, inhibiting its kinase and transcriptional activity . This results in changes in gene expression and impacts various cellular processes .
Eigenschaften
IUPAC Name |
8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-13-7-6-12-14(18-8-2-1-3-9-18)16-10-17-15(12)19(13)11-4-5-11/h6-7,10-11H,1-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOKTSDDFAAKAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2363085.png)
![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2363086.png)
![Methyl 6-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2363088.png)
![(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2363089.png)
![6-(3-Fluorophenyl)-2-[1-(oxolane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363091.png)
![3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2363094.png)
![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)
![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2363098.png)
